molecular formula C12H18N4O B14000172 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide CAS No. 66975-09-5

4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide

Cat. No.: B14000172
CAS No.: 66975-09-5
M. Wt: 234.30 g/mol
InChI Key: JDEXYIJGPBRGQX-UHFFFAOYSA-N
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Description

4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a triazene moiety, which is further substituted with butan-2-yl and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide typically involves the following steps:

    Formation of the Triazene Group: The triazene group can be synthesized by reacting an appropriate amine with nitrous acid, followed by the addition of a secondary amine.

    Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction between the triazene intermediate and a benzoyl chloride derivative.

    Substitution with Butan-2-yl and Methyl Groups: The final step involves the substitution of the triazene moiety with butan-2-yl and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.

    Substitution: The benzamide and triazene groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives such as nitroso compounds or oxides.

    Reduction Products: Amines or other reduced forms of the compound.

    Substitution Products: Substituted benzamides or triazene derivatives.

Scientific Research Applications

4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity and signal transduction.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzoic acid
  • 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzylamine
  • 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzyl alcohol

Uniqueness

4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide stands out due to its specific substitution pattern and the presence of both benzamide and triazene groups

Properties

CAS No.

66975-09-5

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

4-[[butan-2-yl(methyl)amino]diazenyl]benzamide

InChI

InChI=1S/C12H18N4O/c1-4-9(2)16(3)15-14-11-7-5-10(6-8-11)12(13)17/h5-9H,4H2,1-3H3,(H2,13,17)

InChI Key

JDEXYIJGPBRGQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)N=NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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